5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
This compound features a 1,3,4-oxadiazole ring substituted with a 3,5-dichloro-2-methoxyphenyl group and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dichloro-2-methoxybenzoic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (3,5-dichloro-2-methoxyphenyl)phenyl-
- 3’,5’-Dichloro-2’-hydroxyacetophenone
Uniqueness
5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine stands out due to its oxadiazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H7Cl2N3O2 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
5-(3,5-dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-15-7-5(2-4(10)3-6(7)11)8-13-14-9(12)16-8/h2-3H,1H3,(H2,12,14) |
InChI Key |
XXGCFBFJAJSZDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)N |
Origin of Product |
United States |
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